molecular formula C18H22N4O3S B2711747 5-((4-Hydroxypiperidin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851810-21-4

5-((4-Hydroxypiperidin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

カタログ番号 B2711747
CAS番号: 851810-21-4
分子量: 374.46
InChIキー: DZBRHOAYFNZIJO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound appears to contain several functional groups, including a piperidine ring, a methoxyphenyl group, a thiazole ring, and a triazole ring . These groups are common in many pharmaceuticals and could potentially confer a variety of biological activities .


Molecular Structure Analysis

The compound’s structure likely involves a complex 3D arrangement due to the presence of multiple rings . Detailed structural analysis would require techniques like X-ray crystallography .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the piperidine ring could participate in reactions involving the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the polar groups could impact its solubility .

科学的研究の応用

Synthesis and Structural Characterization

The compound 5-((4-Hydroxypiperidin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol and its derivatives have been synthesized through various chemical reactions, including ring-opening, cyclization, substitution, dopamine condensation, and Mannich reactions. These processes are crucial for the development of compounds with potential therapeutic applications. The structural properties of these compounds are characterized using spectroscopy (1H NMR, 13C NMR, MS, and FT-IR) and X-ray crystallography, providing insights into their molecular structures and the possibility of optimizing them for better biological activity (Wu et al., 2021).

Molecular Docking and Inhibitory Activity

Molecular docking studies have shown favorable interactions between these compounds and specific proteins, such as the SHP2 protein. This suggests that these compounds could inhibit the activity of such proteins, which is significant for developing new therapeutic agents. For example, the inhibitory activity of these compounds on SHP2 protein has been found to be better than that of reference compounds, indicating their potential as effective inhibitors (Wu et al., 2021).

Antimicrobial Activities

Derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. These studies have revealed that some compounds exhibit good or moderate activities against test microorganisms, demonstrating their potential as antimicrobial agents (Bektaş et al., 2007).

Antitumor Activity

Recent research has also investigated the antitumor activities of these compounds. Specific derivatives have shown promising results against human hepatoma cells (SMMC7721) and human melanoma cells (A375), suggesting their potential application in cancer therapy. These findings highlight the importance of further studies to explore the therapeutic potential of these compounds in oncology (Zhou et al., 2021).

作用機序

Mode of Action

The compound interacts with its target through hydrogen bonds, electrostatic interactions, and π-stacking interactions . These interactions modulate the target’s function, leading to downstream effects.

Action Environment

Environmental factors, such as pH, temperature, and co-administered substances, can influence the compound’s efficacy and stability

将来の方向性

Further studies could focus on synthesizing this compound and investigating its potential biological activities. Given the presence of functional groups common in pharmaceuticals, it could be a candidate for drug development .

特性

IUPAC Name

5-[(4-hydroxypiperidin-1-yl)-(4-methoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S/c1-11-19-18-22(20-11)17(24)16(26-18)15(21-9-7-13(23)8-10-21)12-3-5-14(25-2)6-4-12/h3-6,13,15,23-24H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZBRHOAYFNZIJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OC)N4CCC(CC4)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。